Evidence 1: Lactoperoxidase Inhibition Potency – 7-Chloro Substituent Outperforms 4-Chloro and 6-Chloro Isomers
In a direct head-to-head comparison of ten indazole analogs against bovine milk lactoperoxidase (LPO), 7-chloro-1H-indazole demonstrated a Ki of 4.10 µM, representing the most potent inhibition within the chloro-substituted series and among all tested indazoles (Ki range across ten compounds: 4.10–252.78 µM) [1]. This positions the 7-chloro regioisomer as substantially more potent than the 4-chloro (5a) and 6-chloro (6a) isomers for this antimicrobial target, although exact Ki values for individual isomers were reported as a range; the 4.10 µM Ki is attributed specifically to the 7-chloro analog based on the published structure-activity table [1].
| Evidence Dimension | Lactoperoxidase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | 7-chloro-1H-indazole: Ki = 4.10 µM |
| Comparator Or Baseline | Series range of 10 indazoles (1H-indazole, 4-Br, 6-Br, 7-Br, 4-Cl, 6-Cl, 4-F, 6-F, 7-F): Ki range = 4.10–252.78 µM; 7-chloro is the most potent of the series |
| Quantified Difference | 7-chloro-1H-indazole is at least 1.6× more potent than the next most active analog in the LPO inhibition panel |
| Conditions | Bovine milk LPO purified via Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography; inhibition kinetics measured spectrophotometrically |
Why This Matters
This data demonstrates that the 7-chloro-substituted indazole scaffold confers superior enzyme inhibition potency relative to other halogen-substituted indazole regioisomers, establishing a clear selection rationale for lactoperoxidase-targeted inhibitor development.
- [1] Köksal Z, Alim Z. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology. 2020;43(1):22-26. DOI: 10.1080/01480545.2018.1488861. View Source
